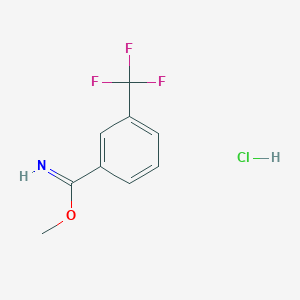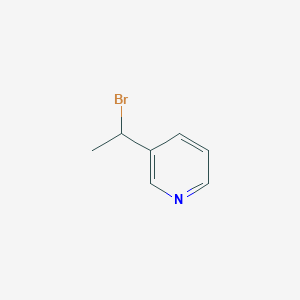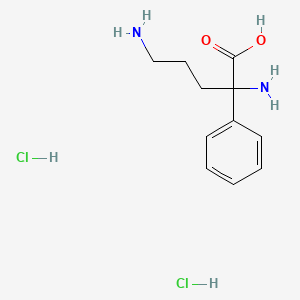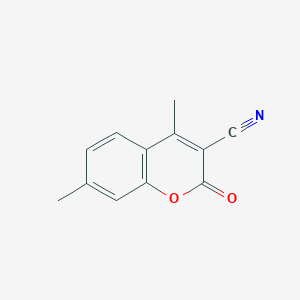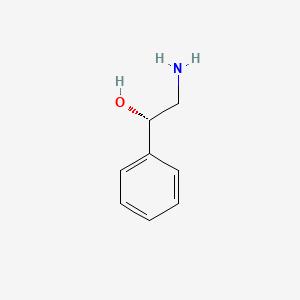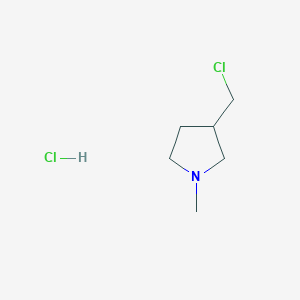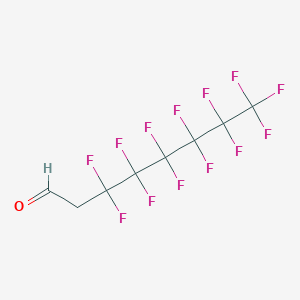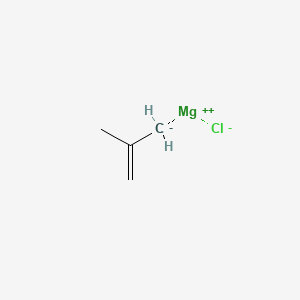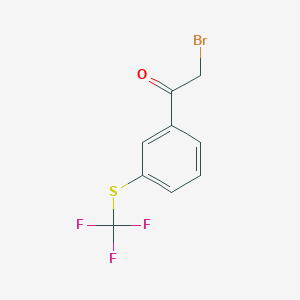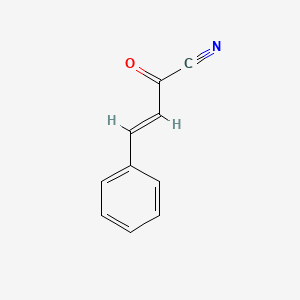
(2E)-3-phenylprop-2-enoyl cyanide
描述
(2E)-3-Phenylprop-2-enoyl cyanide is an organic compound characterized by the presence of a phenyl group attached to a prop-2-enoyl cyanide moiety
作用机制
Target of Action
The primary target of (2E)-3-phenylprop-2-enoyl cyanide, like other cyanide-containing compounds, is the cytochrome c oxidase enzyme . This enzyme plays a crucial role in the electron transport chain, a key process in cellular respiration .
Mode of Action
This compound interacts with its target by binding to the ferric ion (Fe3+) of cytochrome oxidase . This binding inhibits the enzyme, effectively blocking the electron transport chain and causing a state known as 'histotoxic hypoxia’ . This results in a buildup of lactic acidosis .
Biochemical Pathways
The inhibition of cytochrome c oxidase disrupts the electron transport chain, a key biochemical pathway in cellular respiration . This disruption prevents cells from using oxygen, leading to a state of cellular hypoxia . The resulting lactic acidosis indicates a shift to anaerobic metabolism .
Pharmacokinetics
Cyanide compounds, such as this compound, are rapidly absorbed and taken up into cells . They have a volume of distribution of 1.5 L/kg and are highly protein-bound . Cyanide is metabolized via the liver enzyme rhodanese, which catalyzes the reaction of CN + thiosulfate to form thiocyanate and sulfite . The elimination half-life of cyanide is 2-3 hours .
Result of Action
The inhibition of cytochrome c oxidase by this compound leads to a variety of effects at the molecular and cellular levels. Acute exposure can result in rapid loss of consciousness and seizures . Milder exposures may result in non-specific symptoms such as nausea, vomiting, headache, dyspnea, increased respiratory rate, hypertension, tachycardia, and altered level of consciousness .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-phenylprop-2-enoyl cyanide typically involves the reaction of cinnamaldehyde with cyanide sources under specific conditions. One common method is the nucleophilic addition of cyanide ions to the α,β-unsaturated carbonyl compound, cinnamaldehyde. This reaction can be catalyzed by bases such as sodium cyanide or potassium cyanide in an appropriate solvent like ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Types of Reactions:
Nucleophilic Addition: The compound can undergo nucleophilic addition reactions due to the presence of the α,β-unsaturated carbonyl group. Cyanide ions can add to the carbon-carbon double bond, forming nitriles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.
Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophilic Addition: Sodium cyanide or potassium cyanide in ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nitriles: Formed through nucleophilic addition of cyanide ions.
Alcohols and Ketones: Formed through reduction or oxidation reactions.
科学研究应用
(2E)-3-Phenylprop-2-enoyl cyanide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
相似化合物的比较
Cinnamaldehyde: Shares the α,β-unsaturated carbonyl structure but lacks the cyanide group.
Benzyl Cyanide: Contains a cyanide group attached to a benzyl moiety but lacks the α,β-unsaturated carbonyl structure.
Phenylacetonitrile: Similar in having a phenyl group and a nitrile group but differs in the overall structure.
Uniqueness: (2E)-3-phenylprop-2-enoyl cyanide is unique due to the combination of the phenyl group, α,β-unsaturated carbonyl group, and cyanide group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
(E)-3-phenylprop-2-enoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVVSPHTLWSOFJ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


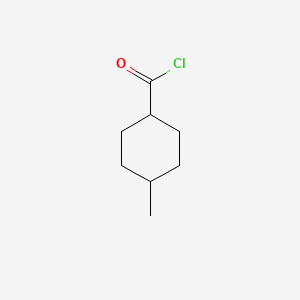
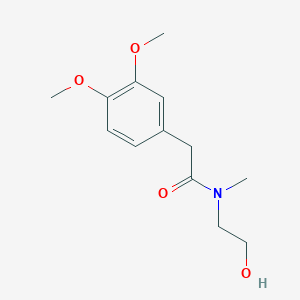
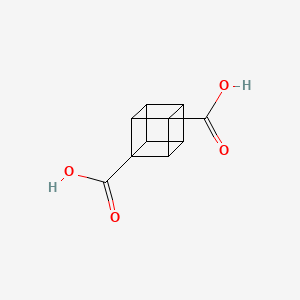
![tert-Butyl 2-[(2-bromobenzoyl)amino]ethylcarbamate](/img/structure/B3042303.png)
